molecular formula C26H25N5O B11297184 4-methyl-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide

4-methyl-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide

Cat. No.: B11297184
M. Wt: 423.5 g/mol
InChI Key: ZIILWIDBFRDDQK-UHFFFAOYSA-N
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Description

4-methyl-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 4-aminobenzamide in the presence of a base to yield the desired compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Hydrogen gas, palladium catalyst
  • Substituting agents: Halogens, nitrating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-methyl-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific tyrosine kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in cancer treatment.

    Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity.

    Nilotinib: Similar to imatinib but with improved efficacy and reduced side effects.

Uniqueness

4-methyl-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide is unique due to its specific structural features, which confer distinct binding properties and biological activities. Its ability to selectively inhibit certain tyrosine kinases makes it a valuable compound in targeted cancer therapy.

Properties

Molecular Formula

C26H25N5O

Molecular Weight

423.5 g/mol

IUPAC Name

4-methyl-N-[4-[[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]benzamide

InChI

InChI=1S/C26H25N5O/c1-17-4-8-20(9-5-17)25(32)29-22-14-12-21(13-15-22)28-24-16-19(3)27-26(31-24)30-23-10-6-18(2)7-11-23/h4-16H,1-3H3,(H,29,32)(H2,27,28,30,31)

InChI Key

ZIILWIDBFRDDQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=NC(=C3)C)NC4=CC=C(C=C4)C

Origin of Product

United States

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